[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
Description
The compound 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a 1,4-benzothiazine dioxide core substituted at position 4 with a 4-ethoxyphenyl group and at position 2 with a piperidin-1-yl methanone moiety. The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that enhances solubility compared to alkyl or electron-withdrawing groups. Limited experimental data are available for this compound, so comparisons rely on structural analogs from published studies.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-28-18-12-10-17(11-13-18)24-16-21(22(25)23-14-6-3-7-15-23)29(26,27)20-9-5-4-8-19(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUAADHWFNVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the benzothiazine class. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by various functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 405.5 g/mol. The presence of an ethoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1114658-16-0 |
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Preliminary studies have shown that 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has moderate antibacterial activity against various bacterial strains. Specific data on minimum inhibitory concentrations (MICs) remain limited but suggest promising potential.
Anticancer Potential
The anticancer activity of this compound has been investigated through in vitro studies. It has demonstrated cytotoxic effects in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It reduces the growth rate of cancer cells.
Case Study: Anticancer Activity
A study assessing the cytotoxicity of various benzothiazine derivatives against MCF-7 cells reported IC50 values ranging from 10 µM to 20 µM for compounds similar to 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. This indicates significant anticancer potential.
Computational Studies
Computational docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that it may interact with enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). The predicted binding energies indicate strong interactions correlating with observed biological activities.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazine Core
Compound 1 : 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Structural Differences: 4-Substituent: Butylphenyl (hydrophobic alkyl chain) vs. ethoxyphenyl (polar ether group). piperidin-1-yl (basic amine for H-bonding).
- Key Implications :
- The ethoxy group in the target compound likely improves aqueous solubility compared to the butyl group.
- Piperidine’s amine may enhance binding to biological targets (e.g., enzymes or receptors) compared to phenyl.
Compound 2 : (Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72)
- Structural Differences :
- Core : Imidazo[1,2-b]pyridazine (electron-deficient heterocycle) vs. benzothiazine dioxide (electron-rich, sulfone-containing).
- 4-Substituent : 2-(Trifluoromethyl)phenyl (electron-withdrawing CF₃) vs. 4-ethoxyphenyl.
- Key Implications :
- The trifluoromethyl group increases metabolic stability but reduces solubility.
- The benzothiazine dioxide core may confer distinct redox properties compared to imidazopyridazine.
Piperidine vs. Piperazine Derivatives
Compound 3 : 4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Structural Differences :
- Amine : Piperazine (two tertiary amines, more flexible) vs. piperidine (single amine, rigid).
- Substituents : Furan-2-yl (oxygen-containing heterocycle) vs. benzothiazine dioxide.
- Key Implications :
- Piperazine’s flexibility may allow broader conformational adaptability in binding pockets.
- Furan’s oxygen could engage in hydrogen bonding, whereas benzothiazine’s sulfone may participate in dipole interactions.
Compound 4 : 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone
- Structural Differences: Substituents: 4-Nitrophenyl (electron-withdrawing NO₂) vs. 4-ethoxyphenyl. Amine: Piperazine vs. piperidine.
- Key Implications :
- Nitro groups enhance electrophilicity and reactivity but reduce bioavailability.
- Ethoxy’s electron-donating nature may improve stability in physiological conditions.
Compound 5 : (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74)
- Synthesis : Multi-step process involving HBTU-mediated coupling and palladium-catalyzed methylation.
- Bioactivity: Acts as a nonretinoid antagonist of retinol-binding protein (RBP4), with 99.6% HPLC purity and melting point 133–135°C.
- Comparison: Similar piperidine-methanone linkage suggests shared synthetic routes (e.g., carbodiimide coupling). Trifluoromethyl groups in Compound 5 vs. ethoxy in the target compound highlight trade-offs between lipophilicity and solubility.
Compound 6 : [4-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl][4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)
- Synthesis : Reacts substituted sulfonyl chlorides with piperazine derivatives under reflux.
- Comparison :
- Sulfonyl groups enhance binding to charged residues (e.g., in enzyme active sites).
- Chloro and trifluoromethyl substituents increase steric bulk and electronic effects compared to ethoxy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
